1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one
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Overview
Description
1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the para position of the phenyl ring and a methyl group at the 6-position of the benzimidazole ring contributes to the unique properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one typically involves the condensation of 4-methoxyaniline with 6-methyl-1,2-phenylenediamine in the presence of a suitable condensing agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole-2-one derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
1-(4-Methoxyphenyl)-6-methylbenzimidazol-2(3H)-one is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C15H14N2O2/c1-10-3-8-13-14(9-10)17(15(18)16-13)11-4-6-12(19-2)7-5-11/h3-9H,1-2H3,(H,16,18) |
InChI Key |
KLPYKGDSWOENOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)N2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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